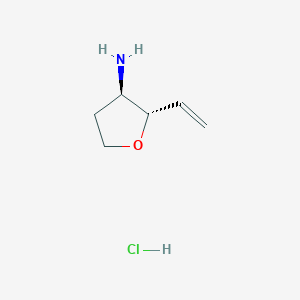

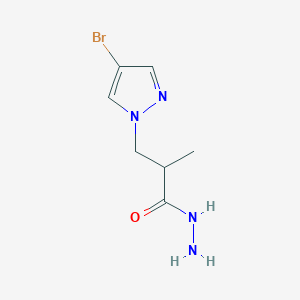

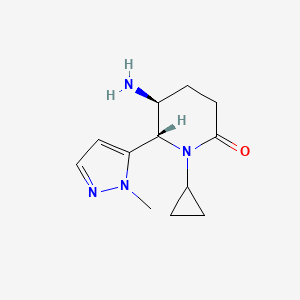

(2-((2H-1,2,3-triazol-2-yl)methyl)pyrrolidin-1-yl)(6-methoxy-1H-indol-2-yl)methanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of similar compounds often involves the use of copper-catalyzed click reactions . These reactions can facilitate the formation of the 1,2,3-triazole ring, a key component of the compound. The process typically involves the reaction of azides with alkynes .Chemical Reactions Analysis

The compound is likely to undergo various chemical reactions due to the presence of multiple reactive groups. For instance, the 1,2,3-triazole ring can participate in various reactions, including nucleophilic substitutions . The pyrrolidinyl and methoxyindolyl groups may also be involved in various reactions .科学的研究の応用

Drug Discovery

The compound’s 1,2,3-triazole core makes it an attractive candidate for drug development. Researchers have explored its potential as a scaffold for designing novel pharmaceuticals. Its high chemical stability, aromatic character, and hydrogen bonding ability contribute to its suitability for drug-like molecules .

Organic Synthesis

In organic chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its triazole moiety participates in click chemistry reactions, allowing efficient and modular assembly of diverse structures. Researchers have utilized it as a key intermediate in the construction of various organic compounds .

Supramolecular Chemistry

Supramolecular chemistry investigates non-covalent interactions between molecules. The compound’s 1,2,3-triazole motif plays a role in host-guest interactions, self-assembly, and molecular recognition. Researchers have explored its use in creating functional supramolecular architectures .

Bioconjugation

Bioconjugation involves linking biomolecules (such as proteins or nucleic acids) to synthetic compounds. The compound’s unique structure allows for selective modification of biomolecules, enabling targeted drug delivery, imaging, or diagnostics. Its compatibility with biological systems makes it valuable in this context .

Chemical Biology

Chemical biology studies the interactions between small molecules and biological systems. Researchers have investigated the compound’s effects on cellular processes, protein function, and enzymatic activity. Its potential as a chemical probe or tool in biological studies is an active area of research .

Fluorescent Imaging

The compound’s fluorescent properties make it useful for imaging applications. By incorporating it into fluorescent probes, researchers can visualize specific cellular components or track molecular events. Its stability and emission properties contribute to its utility in bioimaging .

Materials Science

Materials scientists have explored the compound’s incorporation into polymers, nanoparticles, and thin films. Its unique structure may impart desirable properties (such as enhanced mechanical strength or optical behavior) to materials. Applications range from sensors to optoelectronic devices .

Other Potential Applications

Beyond the mentioned fields, researchers continue to explore additional applications. These may include catalysis, photostabilizers, and corrosion inhibitors . The compound’s versatility ensures ongoing investigations into its properties and potential uses.

将来の方向性

The compound (2-((2H-1,2,3-triazol-2-yl)methyl)pyrrolidin-1-yl)(6-methoxy-1H-indol-2-yl)methanone and similar compounds could be of interest in various fields, including medicinal chemistry. The 1,2,3-triazole ring is known to exhibit various biological activities, suggesting potential applications in drug discovery .

特性

IUPAC Name |

(6-methoxy-1H-indol-2-yl)-[2-(triazol-2-ylmethyl)pyrrolidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N5O2/c1-24-14-5-4-12-9-16(20-15(12)10-14)17(23)21-8-2-3-13(21)11-22-18-6-7-19-22/h4-7,9-10,13,20H,2-3,8,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXUOVMKCHSZFHQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C=C(N2)C(=O)N3CCCC3CN4N=CC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-((2H-1,2,3-triazol-2-yl)methyl)pyrrolidin-1-yl)(6-methoxy-1H-indol-2-yl)methanone | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 3-(4-{[(2,2,2-trifluoroethyl)sulfonyl]amino}phenoxy)-2-thiophenecarboxylate](/img/structure/B2520448.png)

![6-Bromo-3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B2520451.png)

![2-(2-Cyclopropylpyrimidin-4-yl)-6,6-dimethyl-2-azaspiro[3.3]heptane](/img/structure/B2520459.png)

![6-hydroxy-5-nitro-2-[(E)-2-(2-propoxynaphthalen-1-yl)ethenyl]pyrimidin-4(3H)-one](/img/structure/B2520460.png)

![(E)-4-(Dimethylamino)-N-[[5-(1,1,2,2,2-pentafluoroethyl)-1,2-oxazol-3-yl]methyl]but-2-enamide](/img/structure/B2520466.png)